molecular formula C14H18F2N2O5S2 B2997173 2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1448079-20-6

2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No. B2997173
CAS RN: 1448079-20-6
M. Wt: 396.42
InChI Key: ZDANUTGMZJKODV-UHFFFAOYSA-N
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Description

The compound “2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The molecule also includes sulfonyl groups and a methylacetamide group, which may contribute to its properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains sulfonyl groups attached to the piperidine ring and a methylacetamide group .

Scientific Research Applications

Antibacterial Activity

Sulfonamide and acetamide derivatives, including those with piperidine and oxadiazole moieties, have been explored for their antibacterial potentials. For instance, compounds synthesized by incorporating piperidin-4-yl sulfonyl groups have demonstrated moderate to significant inhibitory effects against various bacterial strains, including both Gram-negative and Gram-positive bacteria. Such compounds can serve as a foundation for the development of new antibacterial agents with improved efficacy and selectivity (Kashif Iqbal et al., 2017).

Antimicrobial Activity

Similarly, derivatives with 2,4-difluorophenyl(piperidin-4-yl)methanone oxime structures have shown good antimicrobial activity against pathogenic bacterial and fungal strains. These findings suggest that structural modifications, such as the introduction of sulfonyl and acetamide groups into piperidine rings, can enhance the antimicrobial properties of these compounds (L. Mallesha & K. Mohana, 2014).

Enzyme Inhibition and Antioxidant Activity

Sulfonyl hydrazones with piperidine derivatives have been synthesized and evaluated for their antioxidant capacity and anticholinesterase activity. These compounds exhibit promising antioxidant properties, indicating their potential in mitigating oxidative stress-related diseases. The structure-activity relationship studies reveal that certain substitutions can significantly influence their biological activity, suggesting that targeted modifications on compounds like "2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide" could yield potent enzyme inhibitors or antioxidants (Nurcan Karaman et al., 2016).

properties

IUPAC Name

2-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O5S2/c1-17-13(19)9-24(20,21)10-5-7-18(8-6-10)25(22,23)14-11(15)3-2-4-12(14)16/h2-4,10H,5-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDANUTGMZJKODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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